Azanium;cobalt(2+);sulfate;hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

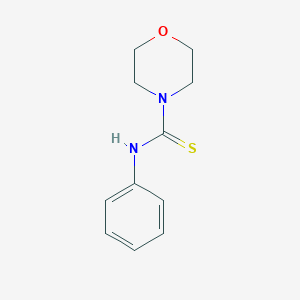

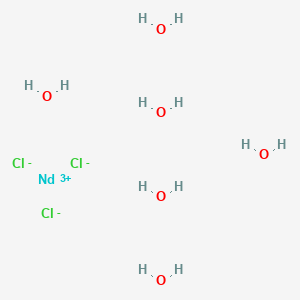

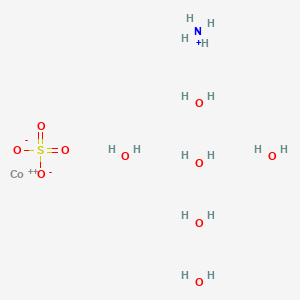

Azanium; cobalt(2+); sulfate; hexahydrate refers to a compound with a composition that suggests it includes azanium ions (NH₄⁺), cobalt(II) cations (Co²⁺), and sulfate anions (SO₄²⁻), along with water molecules in its crystalline structure. The compound's study provides insights into its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds related to azanium; cobalt(2+); sulfate; hexahydrate involves careful control of the reaction conditions to promote the formation of the desired crystal structure. For instance, cobalt ethylenediammonium bis(sulfate) tetrahydrate represents a compound synthesized through slow evaporation at room temperature, demonstrating the typical synthesis approach for these types of compounds (Rekik et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using X-ray crystallography, revealing complex coordination environments. For example, the structure of bis{bis(azido-κN)bis[bis(pyridin-2-yl-κN)amine]cobalt(III)} sulfate dihydrate shows discrete cations, anions, and solvent water molecules linked by extensive hydrogen bonding (Setifi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving azanium; cobalt(2+); sulfate; hexahydrate and related compounds often include redox processes, ligand exchange, and the formation of coordination complexes. The coordination behavior of cinoxacine with cobalt(II) showcases the versatility of cobalt in forming structurally diverse complexes (Chulvi et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, density, melting point, and morphology are crucial for understanding the behavior of azanium; cobalt(2+); sulfate; hexahydrate under different conditions. The optical, thermal, and mechanical properties of related compounds, like hexakis(urea)cobalt(II) sulfate monohydrate, highlight the impact of molecular structure on these physical characteristics (Muthu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different environmental conditions, and the ability to form further complexes, define the applicability of the compound in industrial and research settings. Studies on cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds illustrate the chemical behavior and potential applications of cobalt complexes in environmental remediation (Anipsitakis et al., 2006).

Wissenschaftliche Forschungsanwendungen

Crystal Growth and Properties

Crystal Growth Studies : Potassium cobalt sulfate hexahydrate (KCSH) crystals have been studied for optimal growth conditions and their real structure and optical properties investigated, demonstrating significant insights into crystallography and materials science (Rudneva, Manomenova, & Voloshin, 2018).

Optical and Nonlinear Optical Properties : A study synthesized a metal-organic NLO single crystal of 2-Aminopyridinium bis[hexaaqua(cobalt(II)) sulfate] monohydrate (2APCS), examining its structural, vibrational, thermal, dielectric, and optical properties for potential applications in optical power limiting (Siva et al., 2019).

Catalysis and Chemical Reactions

Catalytic Dehydrogenation of Propane : Research into the effect of sulfate addition on Co/Al2O3 catalysts revealed that sulfate species in propane dehydrogenation lead to better dispersed cobalt oxide and enhanced dehydrogenation performance (Sun et al., 2015).

Activation of Peroxymonosulfate : A study explored the cobalt-mediated activation of peroxymonosulfate in water, examining the degradation of phenolic compounds. This provides insights into the application of cobalt sulfate in environmental chemistry (Anipsitakis, Dionysiou, & Gonzalez, 2006).

Material Science and Engineering

Electrode Material for Supercapacitors : Research into novel 3D hierarchical mesoporous flower-like NiCo2O4 electrode materials, using cobalt sulfate as a precursor, showed excellent electrochemical performance, suggesting applications in energy storage technologies (Xin et al., 2017).

Recovery from Spent Lithium Ion Batteries : A study on the recovery of cobalt sulfate from spent lithium-ion batteries through reductive leaching and solvent extraction demonstrated the potential for recycling valuable metals from electronic waste (Kang et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Azanium;Cobalt(2+);Sulfate;Hexahydrate, also known as Ammonium Cobalt (II) Sulfate Hexahydrate, is a compound with the linear formula (NH4)2Co(SO4)2 · 6H2O

Pharmacokinetics

The compound is soluble in water , which suggests it could be absorbed and distributed in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azanium;Cobalt(2+);Sulfate;Hexahydrate. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment. Additionally, the compound is sensitive to heat, decomposing at around 120°C .

Eigenschaften

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanium;cobalt(2+);sulfate;hexahydrate | |

CAS RN |

13586-38-4 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)